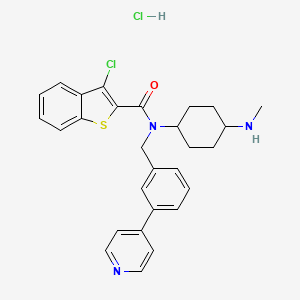
SAG hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SAG (盐酸盐),也称为平滑化激动剂盐酸盐,是一种有效的平滑化受体激动剂。该化合物以其激活 Hedgehog 信号通路的能力而闻名,该通路在胚胎发育和组织稳态中起着至关重要的作用。 SAG (盐酸盐) 的化学结构包含一个苯并[b]噻吩核心,它经常在科学研究中被用来研究 Hedgehog 信号通路 .
作用机制
SAG (盐酸盐) 通过结合平滑化受体发挥作用,平滑化受体是 Hedgehog 信号通路的一个关键组成部分。这种结合激活了该通路,导致对各种下游靶点的调节,包括 Gli 转录因子家族。 这些转录因子的激活导致基因表达的变化,从而驱动细胞分化、增殖和其他细胞过程 .
类似化合物:
环巴胺: 一种平滑化受体拮抗剂,抑制 Hedgehog 通路。
维莫德吉: 一种在癌症治疗中使用的经临床批准的平滑化受体抑制剂。
索尼德吉: 另一种具有与维莫德吉类似应用的平滑化受体抑制剂.
SAG (盐酸盐) 的独特性: SAG (盐酸盐) 在能够以高效力和选择性激活平滑化受体方面是独一无二的。 与环巴胺、维莫德吉和索尼德吉等抑制剂不同,SAG (盐酸盐) 作为激动剂起作用,使其成为研究 Hedgehog 信号通路的激活及其对细胞过程的影响的宝贵工具 .
生化分析
Biochemical Properties
SAG Hydrochloride is known to interact directly with the heptahelical domain of the Smo receptor . This interaction plays a significant role in biochemical reactions, particularly in the activation of the Hedgehog signaling pathway .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by activating the Hedgehog pathway . This activation impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the Smo receptor . It exerts its effects at the molecular level by activating the Hedgehog pathway, which can lead to changes in gene expression .
Metabolic Pathways
This compound is involved in the Hedgehog signaling pathway . It interacts with the Smo receptor, which plays a crucial role in this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its role in the Hedgehog signaling pathway
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are closely related to its role in the Hedgehog signaling pathway
准备方法
合成路线和反应条件: SAG (盐酸盐) 的合成涉及多个步骤,从苯并[b]噻吩核心的制备开始。然后,该核心用各种取代基进行官能化以达到所需的化学结构。 最后一步是形成盐酸盐以增强化合物的溶解度和稳定性 .
工业生产方法: SAG (盐酸盐) 的工业生产通常遵循类似的合成路线,但在更大规模上进行。该过程涉及严格的质量控制措施,以确保高纯度和一致性。 使用高性能液相色谱 (HPLC) 和核磁共振 (NMR) 光谱等先进技术来验证化合物的结构和纯度是常见的 .
化学反应分析
反应类型: SAG (盐酸盐) 主要由于其结构中存在反应性官能团而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .
常用试剂和条件:
取代反应: 常用试剂包括卤化剂和亲核试剂。典型条件包括中等温度和使用二甲基亚砜 (DMSO) 等溶剂。
氧化反应: 在受控条件下使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 使用硼氢化钠或氢化铝锂等还原剂.
主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可以产生具有不同官能团的 SAG (盐酸盐) 的各种衍生物 .
科学研究应用
SAG (盐酸盐) 在科学研究中具有广泛的应用:
相似化合物的比较
Cyclopamine: An antagonist of the Smoothened receptor that inhibits the Hedgehog pathway.
Vismodegib: A clinically approved Smoothened receptor inhibitor used in cancer therapy.
Sonidegib: Another Smoothened receptor inhibitor with similar applications to Vismodegib.
Uniqueness of SAG (hydrochloride): SAG (hydrochloride) is unique in its ability to activate the Smoothened receptor with high potency and selectivity. Unlike inhibitors like Cyclopamine, Vismodegib, and Sonidegib, SAG (hydrochloride) acts as an agonist, making it a valuable tool for studying the activation of the Hedgehog signaling pathway and its effects on cellular processes .
属性
IUPAC Name |
3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3OS.ClH/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWTYWYPPITOOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Smoothened Agonist (SAG) HCl in the context of Leydig cell proliferation?
A1: Smoothened Agonist (SAG) HCl is a potent and selective agonist of the Smoothened receptor, a key component of the Hedgehog signaling pathway. [] In the context of Leydig cell proliferation, SAG HCl activates the Smoothened receptor, leading to the downstream activation of Gli1, a transcription factor. This activation subsequently influences the expression of various genes, including Cyclin D2 (Ccnd2), a crucial regulator of the cell cycle. Increased Ccnd2 levels promote cell cycle progression and ultimately contribute to Leydig cell proliferation. []
Q2: How does the study demonstrate the involvement of Smoothened Agonist (SAG) HCl in the Hedgehog pathway and its effect on Leydig cell proliferation?
A2: The study utilizes Smoothened Agonist (SAG) HCl alongside Hedgehog pathway antagonists, cyclopamine and gant6, to manipulate the pathway's activity in TM3 Leydig cells. Researchers observed that SAG HCl treatment led to increased expression of Gli1, a downstream target of Smoothened activation, and Ccnd2, indicating Hedgehog pathway activation. [] Conversely, cyclopamine and gant6 treatments decreased Gli1 and Ccnd2 expression, suggesting pathway inhibition. [] These findings, coupled with the observation that circ-Bbs9, a circular RNA abundant in Leydig cells, interacts with Ccnd2, strongly suggest that SAG HCl influences Leydig cell proliferation through modulation of the Hedgehog signaling pathway and its downstream effects on cell cycle regulators like Ccnd2. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)









